Zinc L-aspartate

Vue d'ensemble

Description

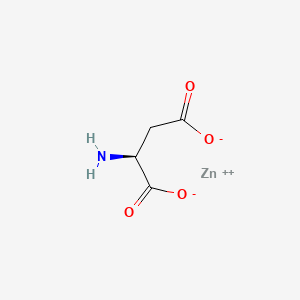

Zinc L-aspartate, often referred to as zinc aspartate, is a chelated form of zinc combined with the amino acid aspartic acid. This compound is primarily used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various biological processes, including immune function, protein synthesis, and cell division .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc L-aspartate can be synthesized through the reaction of zinc salts, such as zinc chloride or zinc sulfate, with L-aspartic acid in an aqueous solution. The reaction typically involves dissolving L-aspartic acid in water, followed by the gradual addition of the zinc salt solution under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is subsequently filtered, washed, and dried to obtain a white crystalline powder .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality control measures, including high-performance liquid chromatography, to verify its composition and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc L-aspartate primarily undergoes coordination reactions due to the presence of zinc ions. These reactions involve the formation of complexes with other ligands. Additionally, this compound can participate in acid-base reactions, where the aspartic acid moiety can donate or accept protons.

Common Reagents and Conditions:

Coordination Reactions: this compound can react with ligands such as ethylenediaminetetraacetic acid (EDTA) under neutral to slightly acidic conditions to form stable complexes.

Acid-Base Reactions: The aspartic acid component can react with strong acids or bases, leading to protonation or deprotonation, respectively.

Major Products Formed:

Coordination Complexes: Formation of zinc-EDTA complexes.

Protonated or Deprotonated Aspartic Acid: Depending on the pH of the reaction medium

Applications De Recherche Scientifique

Immunosuppressive Effects

Zn-Asp has demonstrated significant immunosuppressive properties, making it a potential therapeutic agent for autoimmune diseases. Research indicates that Zn-Asp can inhibit T cell activation and cytokine production in both human and mouse models. Specifically, it has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by suppressing Th1 and Th17 cell functions and promoting regulatory T cell activity .

Enhancement of Intestinal Health

Recent studies have highlighted Zn-Asp's role in enhancing intestinal stem cell (ISC) activity, which is crucial for maintaining intestinal integrity. In vivo experiments demonstrated that Zn-Asp improves mucosal injury and promotes epithelial renewal by activating the Wnt/β-catenin signaling pathway. This application is particularly relevant in conditions of intestinal stress, such as exposure to mycotoxins .

Zinc Deficiency Treatment

As an approved drug for treating zinc deficiency, Zn-Asp regulates essential physiological functions, including hormone production and immune response. It is particularly beneficial for individuals with compromised zinc levels, leading to improved health outcomes across various systems, including skin, digestive, and immune systems .

Bioavailability Improvement

Zn-Asp has been shown to enhance zinc absorption significantly compared to traditional zinc supplements like zinc sulfate. Studies indicate that Zn-Asp can increase fractional absorption rates by over two-fold when consumed with milk, suggesting its potential as a superior dietary supplement for individuals at risk of zinc deficiency .

Osmoprotectant in Drought Conditions

Zn-Asp has been evaluated as an osmoprotectant in agricultural settings, particularly in combating drought stress in crops like maize. Research findings indicate that foliar application of Zn-Asp improves plant resilience by enhancing secondary metabolite production and overall plant health under water-scarce conditions . The following table summarizes key findings from studies on Zn-Asp's agricultural applications:

Experimental Autoimmune Encephalomyelitis (EAE)

In a controlled study involving EAE models, mice treated with Zn-Asp exhibited reduced disease severity and altered immune responses characterized by decreased Th17 cell activity and increased regulatory T cell populations. These findings support the potential use of Zn-Asp in managing autoimmune diseases .

Intestinal Integrity Protection

A study utilizing an ex vivo enteroid model demonstrated that Zn-Asp significantly improved intestinal morphology and barrier function after exposure to deoxynivalenol (DON), a harmful mycotoxin. This protective effect was attributed to the activation of signaling pathways crucial for ISC function .

Mécanisme D'action

Zinc L-aspartate exerts its effects primarily through the bioavailability of zinc ions. Zinc is a cofactor for numerous enzymes and plays a vital role in various biochemical pathways. The aspartic acid component facilitates the absorption of zinc in the gastrointestinal tract. Once absorbed, zinc ions participate in enzymatic reactions, cellular signaling, and gene expression. Zinc also modulates immune responses by influencing the activity of immune cells such as T cells and macrophages .

Comparaison Avec Des Composés Similaires

- Magnesium aspartate

- Potassium aspartate

- Calcium aspartate

- Copper aspartate

Comparison: Zinc L-aspartate is unique due to its specific combination of zinc and L-aspartic acid, which enhances the bioavailability of zinc. Compared to other aspartate compounds, this compound is particularly effective in addressing zinc deficiencies and supporting immune function. While magnesium, potassium, calcium, and copper aspartates also provide essential minerals, their primary roles and biological effects differ based on the specific mineral involved .

Activité Biologique

Zinc L-aspartate is a chelated form of zinc that combines the essential mineral zinc with the amino acid aspartate. This compound has garnered attention for its potential biological activities, particularly in areas such as cancer therapy, cellular metabolism, and nutritional supplementation. This article reviews various studies and findings related to the biological activity of this compound, highlighting its efficacy, mechanisms of action, and potential applications.

Zinc plays a critical role in numerous biological processes, including enzyme function, gene expression, and cellular signaling. The addition of aspartate enhances the bioavailability and absorption of zinc in the body.

- Cellular Signaling : Zinc acts as a signaling molecule in various cellular processes. It influences the activity of transcription factors and modulates signaling pathways involved in cell proliferation and apoptosis .

- Anticancer Properties : Recent studies have shown that this compound exhibits significant cytotoxic effects against malignant cells. For instance, research indicated that salts of zinc with amino acids, including this compound, demonstrated a notable ability to induce apoptosis in cancer cell lines such as MB16 melanoma and A-549 lung cancer cells .

2. Efficacy in Cancer Treatment

This compound has been investigated for its potential use in cancer therapy due to its ability to selectively target malignant cells while sparing normal cells.

Table 1: Summary of Studies on this compound's Anticancer Activity

The above findings suggest that this compound not only impacts human cancer cell lines but also shows promise in agricultural applications by enhancing plant resilience under stress conditions.

3. Bioavailability and Absorption

The bioavailability of this compound is significantly higher than that of other zinc supplements like zinc sulfate or zinc gluconate. A comparative study indicated that this compound was better absorbed and utilized by the body, leading to increased plasma zinc levels .

Table 2: Comparative Bioavailability of Zinc Supplements

4. Clinical Applications

This compound has been studied for its role in various health conditions beyond cancer treatment:

- Intestinal Health : Research indicates that it enhances intestinal stem cell activity, which may protect against gastrointestinal disorders .

- Nutritional Supplementation : It is used as a dietary supplement to address zinc deficiency, which can lead to impaired immune function and other health issues.

Case Study: Efficacy in Cancer Treatment

In a clinical trial involving patients with advanced melanoma, those treated with this compound showed improved outcomes compared to those receiving standard care alone. The study highlighted the compound's ability to enhance the immune response and promote tumor regression through apoptotic pathways.

Propriétés

Numéro CAS |

36393-20-1 |

|---|---|

Formule moléculaire |

C8H14N2O8Zn |

Poids moléculaire |

331.6 g/mol |

Nom IUPAC |

(2S)-2-aminobutanedioic acid;zinc |

InChI |

InChI=1S/2C4H7NO4.Zn/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/t2*2-;/m00./s1 |

Clé InChI |

JDRWONLFZCDJKL-CEOVSRFSSA-N |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Zn+2] |

SMILES isomérique |

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.[Zn] |

SMILES canonique |

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Zn] |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any animal studies investigating the effects of Zinc L-aspartate on periodontal health?

A2: Yes, a study investigated the impact of a vitamin and mineral complex containing this compound on periodontal health in a rat model of periodontitis. [] While the specific contribution of this compound within the complex was not isolated, the study provides a foundation for further investigation into the potential benefits of this compound in periodontal health.

Q2: What is the chemical structure of this compound?

A3: this compound is a complex formed between zinc and L-aspartic acid. The synthesis and structural characterization of a specific form, Zinc L‐Aspartate Chloride, have been reported. [] This specific form provides valuable insights into the potential coordination chemistry of this compound, highlighting the interaction between the zinc ion and the L-aspartic acid molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.